molecular formula C22H17BrN2O4 B3961077 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

Numéro de catalogue B3961077
Poids moléculaire: 453.3 g/mol
Clé InChI: PGNNUSADWCWHBM-DEDYPNTBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide, also known as AB1010, is a small molecule inhibitor of the protein tyrosine kinase Janus kinase 2 (JAK2). JAK2 is a key player in the signaling pathway of cytokine receptors, which are involved in a variety of biological processes, including immune response, hematopoiesis, and inflammation. AB1010 has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mécanisme D'action

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide exerts its pharmacological effects by inhibiting the activity of JAK2, which is a key player in the signaling pathway of cytokine receptors. By blocking the JAK2-mediated phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5, this compound can modulate various biological processes, including immune response, hematopoiesis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In myeloproliferative neoplasms, this compound can induce apoptosis and inhibit the growth of JAK2-dependent cells. In rheumatoid arthritis, this compound can reduce inflammation and joint damage by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In psoriasis, this compound can suppress the proliferation of keratinocytes and reduce the severity of skin lesions by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-17 and CXCL8.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that can selectively target JAK2, which is a key player in the signaling pathway of cytokine receptors. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, this compound also has some limitations. It can exhibit off-target effects and cytotoxicity at high concentrations, which can complicate the interpretation of experimental results. It can also have variable pharmacokinetics and bioavailability in different animal models and human subjects.

Orientations Futures

There are several future directions for the research and development of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide. One direction is to optimize the synthesis and formulation of this compound to improve its pharmacokinetics and bioavailability in different animal models and human subjects. Another direction is to investigate the potential of this compound as a combination therapy with other drugs, such as chemotherapy or immunotherapy, in various diseases. A third direction is to explore the role of JAK2 and this compound in other biological processes, such as metabolism, neuroprotection, and stem cell differentiation. Overall, this compound has great potential as a research tool and therapeutic agent in various diseases, and further studies are needed to fully realize its clinical applications.

Applications De Recherche Scientifique

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various diseases, such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In myeloproliferative neoplasms, this compound has been shown to inhibit the growth of JAK2-dependent cells and induce apoptosis. In rheumatoid arthritis, this compound has been demonstrated to reduce inflammation and joint damage in animal models. In psoriasis, this compound has been found to suppress the proliferation of keratinocytes and reduce the severity of skin lesions.

Propriétés

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-14(26)15-6-10-18(11-7-15)24-22(28)20(13-19-3-2-12-29-19)25-21(27)16-4-8-17(23)9-5-16/h2-13H,1H3,(H,24,28)(H,25,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNUSADWCWHBM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 2
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 3
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 4
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 5
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.